REACTION_CXSMILES
|
O[C@H]1CCCC[C@@H]1N1C[C:15]2[C:14]3C=CC=C[C:13]=3[C:12](CC3C=NC(SC)=CC=3)=[CH:11][C:10]=2[C:9]1=[O:30].BrC1C2C=CC=CC=2C2CN([C@H]3CCCC[C@@H]3O)C(=O)C=2C=1.CS[C:55]1[CH:64]=[CH:63][C:58]([C:59]([O:61][CH3:62])=[O:60])=[CH:57][N:56]=1>>[CH2:9]([O:30][C:55]1[N:56]=[CH:57][C:58]([C:59]([O:61][CH3:62])=[O:60])=[CH:63][CH:64]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1
|
Name
|
2-[(1S,2S)-2-hydroxycyclohexyl]-5-{[6-(methylthio)pyridine-3-yl]methyl}-1,2-dihydro-3H-benzo[e]isoindol-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O[C@@H]1[C@H](CCCC1)N1C(C=2C=C(C3=C(C2C1)C=CC=C3)CC=3C=NC(=CC3)SC)=O
|
Name
|
5-bromo-2-[(1S,2S)-2-hydroxycyclohexyl]-1,2-dihydro-3H-benzo[e]isoindol-3-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(C=3CN(C(C3C1)=O)[C@@H]1[C@H](CCCC1)O)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CSC1=NC=C(C(=O)OC)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant white solid gave a proton NMR spectra consistent with theory
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC1=CC=C(C=N1)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |